molecular formula C8H13N3O2 B12901006 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid

4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12901006
M. Wt: 183.21 g/mol
InChI Key: MCLUUPWJDJTXCF-UHFFFAOYSA-N
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Description

4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a tert-butyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the tert-butyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The amino and carboxylic acid groups play crucial roles in binding to these targets, while the tert-butyl group influences the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-(tert-butyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-amino-5-tert-butyl-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)6-4(9)5(7(12)13)10-11-6/h9H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

MCLUUPWJDJTXCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=NN1)C(=O)O)N

Origin of Product

United States

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